molecular formula C7H3ClFNO2S B2990782 2-Cyano-4-fluorobenzene-1-sulfonyl chloride CAS No. 1261674-26-3

2-Cyano-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2990782
CAS No.: 1261674-26-3
M. Wt: 219.61
InChI Key: KXWBPZIFIFCHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-fluorobenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol . It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-cyano-4-fluorobenzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with suitable reagents to form new compounds.

    Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can produce sulfonamide derivatives, while reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

2-Cyano-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes. It can be used to attach fluorescent labels or other functional groups to proteins and nucleic acids.

    Medicine: In medicinal chemistry, it is used in the development of new drugs and therapeutic agents. Its reactivity allows for the creation of complex molecules with potential biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Uniqueness: 2-Cyano-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-cyano-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWBPZIFIFCHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261674-26-3
Record name 2-cyano-4-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.